N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
CAS No.:
Cat. No.: VC16672905
Molecular Formula: C7H16ClNO2
Molecular Weight: 190.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO2 |
|---|---|
| Molecular Weight | 190.71 g/mol |
| IUPAC Name | 3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
| Standard InChI Key | GNRKTORAJTTYIW-KYRNGWDOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
| Canonical SMILES | C[N+](C)(C)CCCC(=O)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride features a quaternary ammonium center bonded to a carboxypropyl group (–CH₂CH₂CH₂COOH) and three methyl groups. The deuterated variant (D9) replaces nine hydrogen atoms with deuterium, typically on the methyl groups, enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Table 1: Comparative Properties of Deuterated and Non-Deuterated Forms
The deuterated form’s increased molecular weight (190.72 vs. 181.66 g/mol) arises from isotopic substitution, critical for distinguishing it in tracer studies .
Solubility and Stability
The compound is hygroscopic and requires storage under inert atmospheres at refrigeration temperatures . It exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, necessitating careful solvent selection for experimental use .
Synthesis and Production
Synthetic Routes
Synthesis typically involves quaternization of trimethylamine with a carboxypropyl halide. For the deuterated variant, trimethylamine-d9 hydrochloride (CAS 18856-86-5) serves as a precursor, reacting with 3-bromopropionic acid under controlled conditions .
Key Challenges:
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Isotopic Purity: Achieving 99 atom % deuterium requires stringent exclusion of protiated solvents .
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Custom Synthesis: The compound is often produced on-demand due to its short shelf life and specialized applications .
Industrial Production
Manufacturers like LGC Standards and VulcanChem emphasize custom synthesis protocols, with lead times varying based on regulatory requirements . The process demands certifications (e.g., BSL) and adherence to freight restrictions due to its controlled status .
Applications in Research and Industry
Metabolic Pathway Tracing
As a stable isotope-labeled standard, this compound tracks the conversion of dietary L-carnitine into trimethylamine N-oxide (TMAO) by gut microbiota. Studies link elevated TMAO levels to atherosclerosis and cardiovascular mortality, making the deuterated form essential for quantifying metabolic fluxes .
Case Study:
In a 2024 study, deuterated N-(carboxypropyl)trimethylammonium chloride traced carnitine metabolism in murine models, revealing dose-dependent TMAO accumulation in arterial plaques .
Analytical Chemistry
Used as an internal standard in LC-MS/MS, it enhances quantification accuracy in complex biological matrices. Its high deuterium purity minimizes interference from endogenous compounds .
Biological Activities and Health Implications
Pro-Atherogenic Effects
The non-deuterated form is a known angiopathic metabolite. Gut microbial metabolism of red meat-derived carnitine produces this compound, which hepatic enzymes oxidize to TMAO, promoting foam cell formation and plaque instability .
Deuterated Form in Drug Development
Pharmaceutical researchers utilize the deuterated variant to study inhibitors of TMA lyase, a key enzyme in TMAO biosynthesis. Deuteration allows for precise pharmacokinetic profiling without altering biological activity.
| Parameter | Specification |
|---|---|
| Hazard Symbols | Xi (Irritant) |
| Protective Measures | Gloves, eye protection, ventilation |
| Shelf Life | Short; verify expiry before use |
Regulatory Status
Classified as a controlled product, its procurement requires permits and documentation to comply with international chemical safety regulations .
Comparison with Structural Analogues
Choline Chloride-(trimethyl-d9)
While both compounds are deuterated quaternary ammonium salts, choline chloride features a 2-hydroxyethyl group instead of carboxypropyl. This structural difference limits its utility in carboxylation pathway studies but enhances applicability in phospholipid metabolism research .
Trimethylamine-d9 Hydrochloride
A simpler analogue (CAS 18856-86-5), this compound serves as a building block for synthesizing complex deuterated molecules but lacks the carboxypropyl moiety necessary for probing carboxylic acid metabolism .
Future Directions and Research Gaps
Targeted Therapeutics
Ongoing research aims to develop gut microbiota modulators that inhibit N-(carboxypropyl)trimethylammonium chloride production, potentially mitigating cardiovascular risks .
Analytical Method Enhancement
Advances in high-resolution mass spectrometry could leverage this compound’s isotopic signature for multiplexed metabolic profiling, though challenges in signal overlap persist .
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